molecular formula C25H19N3O3S3 B14134886 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No.: B14134886
M. Wt: 505.6 g/mol
InChI Key: ROHVOBJNFPOGHO-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as benzo[d]thiazole and thiophene derivatives. These intermediates are then subjected to coupling reactions, sulfonation, and amidation to form the final product. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole and thiophene rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C25H19N3O3S3

Molecular Weight

505.6 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

InChI

InChI=1S/C25H19N3O3S3/c1-28(18-7-3-2-4-8-18)34(30,31)19-13-11-17(12-14-19)23(29)27-24-20(15-16-32-24)25-26-21-9-5-6-10-22(21)33-25/h2-16H,1H3,(H,27,29)

InChI Key

ROHVOBJNFPOGHO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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